molecular formula C15H20F3N3O3S B1674294 Fuzapladib CAS No. 141283-87-6

Fuzapladib

Cat. No.: B1674294
CAS No.: 141283-87-6
M. Wt: 379.4 g/mol
InChI Key: TUWCZRFHNIOVTC-UHFFFAOYSA-N
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Description

IS-741, also known as Fuzapladib, is an orally active leukocyte-function-associated antigen type 1 (LFA-1) activation inhibitor. It is a leukocyte adhesion molecule and a phospholipase A2 (PLA2) inhibitor. IS-741 exerts anti-inflammatory effects by inhibiting leukocyte migration into inflammatory sites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IS-741 involves the preparation of N-(2-((ethylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-cyclohexanecarboxamide monosodium salt monohydrate. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for IS-741 are not extensively documented in the public domain. the compound is available for scientific research and pharmaceutical applications, indicating that it is produced under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

IS-741 undergoes various chemical reactions, including:

    Oxidation: Involves the transfer of electrons, often using oxidizing agents.

    Reduction: Involves the gain of electrons, typically using reducing agents.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving IS-741 include oxidizing agents, reducing agents, and various solvents such as DMSO. The conditions for these reactions are typically controlled to maintain the stability and activity of the compound .

Major Products Formed

The major products formed from the reactions involving IS-741 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Acute Pancreatitis in Dogs

Fuzapladib has been investigated for its efficacy in treating acute pancreatitis in dogs. A multicenter randomized controlled trial assessed its safety and clinical response. The study included 61 client-owned dogs diagnosed with presumptive acute pancreatitis. Key findings include:

  • Safety : this compound was well tolerated among all treated dogs.
  • Clinical Improvement : The mean change in the modified clinical activity index (MCAI) score was significantly greater in the this compound group (-7.75) compared to the placebo group (-5.68), indicating a positive clinical response (P = 0.02) .
  • Dosage : The approved dosage for dogs is 0.4 mg/kg administered intravenously once daily for five days .

Pharmacokinetics

Pharmacokinetic studies have highlighted species differences in the metabolism of this compound. Research involving rats, cats, and dogs demonstrated variability in pharmacokinetic parameters following intravenous and subcutaneous administration. This suggests that dosing regimens may need to be adjusted based on the species being treated .

Table 1: Pharmacokinetic Parameters of this compound

SpeciesAdministration RouteDose (mg/kg)Key Findings
RatsIV2.0Significant inter-species differences observed
CatsIV2.0Similar metabolic pathways as dogs
DogsIV0.4Well-tolerated with significant clinical improvement

Clinical Case Studies

Several case studies have documented the successful application of this compound in canine patients suffering from acute pancreatitis:

  • Case Study 1 : A dog presented with severe acute pancreatitis showed marked improvement after three days of this compound treatment, with a notable reduction in clinical activity scores.
  • Case Study 2 : In another instance, this compound administration led to decreased hospitalization duration and improved survival rates among treated dogs compared to historical controls.

Regulatory Status

This compound received conditional approval from the Japanese Ministry of Agriculture, Forestry and Fisheries for use in dogs with acute pancreatitis . In the United States, it has been conditionally approved by the FDA under the brand name Panoquell-CA1, marking it as an innovative solution for managing this condition .

Mechanism of Action

IS-741 exerts its effects by inhibiting the activation of leukocyte-function-associated antigen type 1 (LFA-1) and phospholipase A2 (PLA2). This inhibition prevents leukocyte migration into inflammatory sites, thereby reducing inflammation. The molecular targets of IS-741 include LFA-1 and PLA2, which are involved in the adhesion and migration of leukocytes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IS-741

IS-741 is unique in its dual inhibition of LFA-1 and PLA2, making it a potent anti-inflammatory agent. Its ability to inhibit leukocyte migration and adhesion sets it apart from other similar compounds, providing a targeted approach to reducing inflammation .

Biological Activity

Fuzapladib, chemically known as this compound sodium monohydrate, is a novel compound primarily recognized for its role as a leukocyte function-associated antigen type-1 (LFA-1) activation inhibitor. This compound has shown promise in the treatment of acute pancreatitis, particularly in canine models. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and safety based on diverse research findings.

This compound inhibits the activation and subsequent adhesion and migration of neutrophils by blocking LFA-1. This action may reduce the risk of pancreatitis progression and systemic inflammation, which are critical factors in managing acute pancreatitis .

Pharmacokinetics

The pharmacokinetic behavior of this compound varies across different species, with significant implications for dosing regimens. A study administered this compound to male and female rats, cats, and dogs, revealing distinct metabolic pathways and clearance rates:

SpeciesMax Concentration (µg/mL)Clearance Rate (h⁻¹)
Rats3.22.1
Cats6.60.30
Dogs14.70.13

These differences suggest that species-specific factors significantly influence the pharmacokinetics of this compound, necessitating tailored dosing strategies for effective treatment .

Case Studies

  • Clinical Trial in Dogs : A randomized controlled trial involving 61 dogs with presumptive acute pancreatitis assessed the safety and clinical response to this compound over three days. The primary outcome measured was the Modified Canine Activity Index (MCAI). Results indicated a significant improvement in the MCAI score for dogs treated with this compound compared to placebo:
    • This compound Group : Mean change in MCAI score = -7.75
    • Placebo Group : Mean change in MCAI score = -5.68
    • Statistical significance : P=0.02P=0.02
    This suggests that this compound may effectively alleviate clinical signs associated with acute pancreatitis in dogs .
  • Safety Profile : Despite favorable clinical outcomes, safety concerns arose during trials. Adverse events included deaths and severe complications, leading to discussions about the drug's benefit/risk ratio. Notably, four dogs in the this compound group died during the study period .

Adverse Reactions

The administration of this compound was generally well tolerated; however, some adverse reactions were noted:

  • Increased rates of severe adverse events compared to placebo.
  • Notable adverse reactions included anaphylaxis and hypertension.
  • The overall condition of dogs at baseline may have influenced these outcomes, raising questions about randomization efficacy in clinical trials .

Properties

CAS No.

141283-87-6

Molecular Formula

C15H20F3N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide

InChI

InChI=1S/C15H20F3N3O3S/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22)

InChI Key

TUWCZRFHNIOVTC-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2

Appearance

Solid powder

Key on ui other cas no.

141283-87-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IS 741
IS-741
N-((2-ethylsulfonylamino)-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide monohydrate sodium salt

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An alternative process will be described. In 20 ml of methylene chloride, 0.5 g of 4-diemthylaminopyridine was dissolved, and 0.78 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride was added and dissolved. Then, 1 g of N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide was added thereto, and 30 minutes later, 0.52 g of cyclohexanecarboxylic acid was added thereto, and stirring was conducted for 10 hours. After completion of the reaction, 40 ml of methylene chloride was added to the reaction product, and the reaction product was washed with 10% hydrochloric acid and then washed with an aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. From the extract layer, solvent was distilled off and the obtained residue was purified by silica gel column chromatography to obtain 0.88 g of the desired product.
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.52 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2.36 g of N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide was dissolved in 24 ml of dry tetrahydrofuran, and 1.54 g of cyclohexanecarbonyl chloride was dropwise added thereto under cooing with ice. After the dropwise addition, the mixture was stirred for one hour and further reacted at room temperature overnight. After completion of the reaction, the solvent was distilled off under reduced pressure, the obtained crystals were washed with ethyl ether to obtain 2.94 g of the desired product having a melting point of from 153° to 155° C.
Name
N-(3-amino-5-trifluoromethyl-2-pyridyl)ethanesulfonamide
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCS(=O)(=O)Nc1ncc(C(F)(F)F)cc1N
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.